molecular formula C4H8O2S2 B1196828 (4S,5S)-1,2-Dithiane-4,5-diol CAS No. 37031-12-2

(4S,5S)-1,2-Dithiane-4,5-diol

Cat. No.: B1196828
CAS No.: 37031-12-2
M. Wt: 152.2 g/mol
InChI Key: YPGMOWHXEQDBBV-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds like “(4S,5S)-1,2-Dithiane-4,5-diol” belong to a class of organic compounds known as dithianes. Dithianes are cyclic compounds containing a 1,2-dithiane moiety, which is a six-membered ring with two sulfur atoms and four carbon atoms .


Molecular Structure Analysis

Dithianes have a six-membered ring structure with two sulfur atoms and four carbon atoms. The specific arrangement of atoms in “this compound” would depend on the stereochemistry at the 4th and 5th carbon atoms .


Chemical Reactions Analysis

Dithianes are known to participate in various chemical reactions. They can act as protecting groups for carbonyl compounds during organic synthesis . The specific reactions that “this compound” can participate in would depend on its exact molecular structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. These properties for “this compound” are not documented in the sources available to me .

Scientific Research Applications

  • Synthesis of Sulfur-Containing Functionalized Heterocycles : 1,4-Dithiane-2,5-diol is used as a source for in situ generation of 2-mercaptoacetaldehyde, a versatile synthon for preparing sulfur-containing molecules, particularly in the construction of sulfur-containing heterocyclic compounds like thiophene and 1,3-thiazole families, crucial in organic and medicinal chemistry (Zamberlan et al., 2018).

  • Synthesis of Bioactive Compounds : This compound is used in the synthesis of bioactive compounds, such as the antiretroviral lamivudine. It is involved in reactions like Gewald reactions, sulfa-Michael/Henry, and sulfa-Michael/aldol sequences to obtain polysubstituted tetrahydrothiophenes and other functionalized sulfur-containing heterocycles (Luna et al., 2018).

  • Building Blocks for Complex Molecular Architectures : 1,4-Dithianes, like 1,2-Dithiane-4,5-diol, are used as building blocks in the controlled synthesis of carbon–carbon bonds, contributing to the assembly of a wide array of complex molecular architectures, including lipids, carbohydrates, and carbocyclic scaffolds (Ryckaert et al., 2023).

  • Biomedical Applications : The compound is used as a monomer to synthesize aliphatic random copolyester (PDDD), showing potential in biomedical applications due to its favorable and tunable physical, thermal, and biological properties (Balachandran et al., 2019).

  • Synthetic Applications in Organic Chemistry : It's used in various synthetic applications, such as the diastereoselective synthesis of biheterocyclic tetrahydrothiophene derivatives (Zhong et al., 2015).

  • Theoretical Studies in Organic Chemistry : Theoretical investigations into reactions involving 1,4-dithiane-2,5-diol provide insights into mechanisms and diastereoselectivity, crucial for developing new synthetic methodologies (Zheng et al., 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This information is not available for “(4S,5S)-1,2-Dithiane-4,5-diol” in the sources accessible to me .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “(4S,5S)-1,2-Dithiane-4,5-diol”, it’s difficult to provide accurate safety and hazard information .

Future Directions

Future research on “(4S,5S)-1,2-Dithiane-4,5-diol” could focus on elucidating its synthesis, structure, and properties. This could involve experimental studies to synthesize the compound and analytical techniques to characterize its structure and properties .

Properties

IUPAC Name

(4S,5S)-dithiane-4,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGMOWHXEQDBBV-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CSS1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CSS1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190534
Record name 4,5-Dihydroxy-1,2-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14193-38-5, 37031-12-2
Record name (±)-trans-1,2-Dithiane-4,5-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14193-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S,5S)-4,5-Dihydroxy-1,2-dithiane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037031122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-1,2-dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-1,2-dithiane-4,5-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4S,5S)-1,2-DITHIANE-4,5-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T052MD8AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,5S)-1,2-Dithiane-4,5-diol
Reactant of Route 2
(4S,5S)-1,2-Dithiane-4,5-diol
Reactant of Route 3
(4S,5S)-1,2-Dithiane-4,5-diol
Reactant of Route 4
(4S,5S)-1,2-Dithiane-4,5-diol
Reactant of Route 5
Reactant of Route 5
(4S,5S)-1,2-Dithiane-4,5-diol
Reactant of Route 6
(4S,5S)-1,2-Dithiane-4,5-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.